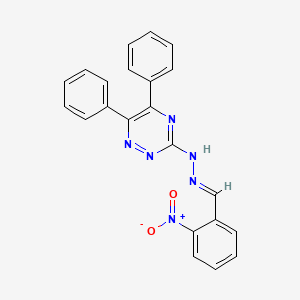

![molecular formula C18H20N2O B3855434 N-[(E)-benzylideneamino]-4-tert-butylbenzamide](/img/structure/B3855434.png)

N-[(E)-benzylideneamino]-4-tert-butylbenzamide

Overview

Description

“N’-benzylidene-4-tert-butylbenzohydrazide” is a type of hydrazide . Hydrazides play a vital role in making biologically active compounds in various fields of chemistry. They determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .

Synthesis Analysis

Twenty-three new N’-benzylidene-4-tert-butylbenzohydrazide derivatives (4–26) were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . All the target compounds were successfully synthesized from good to excellent yield .Molecular Structure Analysis

The molecular structure of “N’-benzylidene-4-tert-butylbenzohydrazide” was characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .Chemical Reactions Analysis

The synthesized compounds were evaluated for in vitro urease inhibition . All synthesized derivatives demonstrated good inhibitory activities .Scientific Research Applications

Biological Activity and Interaction with DNA

- Schiff base compounds, including N'-benzylidene-4-tert-butylbenzohydrazide derivatives, have been investigated for their biological activities, showing significant antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds also exhibit strong binding affinity towards Salmon sperm DNA (SS-DNA), primarily through an intercalation mode of interaction. This suggests their potential for development in therapeutic applications related to DNA interaction and gene regulation (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antioxidant Properties and Molecular Docking

- Theoretical studies have explored the antioxidant behavior of N'-benzylidene-4-tert-butylbenzohydrazide and its tautomers. These compounds show significant antioxidant activity, with certain derivatives demonstrating higher potency than ascorbic acid. Additionally, molecular docking studies on xanthine oxidase, an enzyme, revealed that these compounds could act as potential inhibitors, further highlighting their pharmaceutical relevance (Ardjani & Mekelleche, 2017).

Urease Inhibition and In Silico Analysis

- A series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been synthesized and evaluated for their urease inhibition properties. Some of these derivatives exhibited more potent activity than the standard thiourea. The study also included in silico (computer simulation) molecular modeling analysis to understand the binding interactions with the urease enzyme, indicating the compound's potential for therapeutic applications in conditions associated with urease activity (Ahmad et al., 2022).

Gas Permeation Properties in Polybenzimidazoles

- Structural modifications in polybenzimidazole polymers, including the incorporation of tert-butyl groups, have been explored to improve their gas permeation properties. These modifications have led to a significant increase in gas permeability, making these materials potential candidates for gas separation membrane technologies (Kumbharkar, Karadkar, & Kharul, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,3)16-11-9-15(10-12-16)17(21)20-19-13-14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,21)/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXDBAQWXBKCIH-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-3-phenylpropanamide](/img/structure/B3855353.png)

![N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)

![N-[(E)-(3-hydroxyphenyl)methylideneamino]-N'-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B3855370.png)

![N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide](/img/structure/B3855379.png)

![1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine](/img/structure/B3855387.png)

![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855401.png)

![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)

![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)

![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)

![2-[2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B3855437.png)